

Spectroscopic Analysis of Methastyridone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methastyridone

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This technical guide provides a detailed overview of the spectroscopic analysis of **Methastyridone**, a centrally acting stimulant. The document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, based on its known chemical structure. Detailed experimental protocols for acquiring such spectra are also provided, offering a comprehensive resource for researchers.

Predicted Spectroscopic Data of Methastyridone

The following tables summarize the predicted spectroscopic data for **Methastyridone** (IUPAC name: 2,2-dimethyl-5-[(E)-2-phenylethenyl]-1,3-oxazolidin-4-one; Formula: $C_{13}H_{15}NO_2$; Molar Mass: 217.27 g/mol)^[1]^[2]. These predictions are derived from established principles of spectroscopic analysis of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data for **Methastyridone**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.2-7.4	Multiplet	5H	Aromatic protons (phenyl group)
~ 6.8	Doublet of doublets	1H	Vinylic proton (=CH-Ph)
~ 6.2	Doublet	1H	Vinylic proton (-CH=)
~ 5.0	Doublet	1H	Methine proton (O-CH-C=)
~ 3.0	Singlet (broad)	1H	Amine proton (N-H)
~ 1.5	Singlet	6H	Methyl protons (C(CH ₃) ₂)

Table 2: Predicted ¹³C NMR Data for **Methastyridone**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~ 175	Carbonyl	C=O
~ 136	Aromatic	Quaternary phenyl carbon
~ 130	Vinylic	=CH-Ph
~ 129	Aromatic	Phenyl CH
~ 128	Aromatic	Phenyl CH
~ 127	Vinylic	-CH=
~ 126	Aromatic	Phenyl CH
~ 85	Aliphatic	O-CH-C=
~ 60	Aliphatic	Quaternary carbon (C(CH ₃) ₂)
~ 25	Aliphatic	Methyl carbons (C(CH ₃) ₂)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **Methastyridone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~ 3300	Medium	N-H stretch (amide)
~ 3100-3000	Medium	C-H stretch (aromatic and vinylic)
~ 2980-2850	Medium	C-H stretch (aliphatic)
~ 1700	Strong	C=O stretch (amide)
~ 1650	Medium	C=C stretch (alkene)
~ 1600, 1490	Medium-Weak	C=C stretch (aromatic)
~ 1250	Strong	C-N stretch (amide)
~ 1100	Strong	C-O stretch
~ 970	Strong	=C-H bend (trans-alkene)
~ 750, 690	Strong	C-H bend (monosubstituted benzene)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **Methastyridone**

m/z	Interpretation
217	Molecular ion $[M]^+$
202	$[M - CH_3]^+$
160	$[M - C(CH_3)_2O]^+$
115	$[C_9H_7]^+$ (styrene fragment)
103	$[C_8H_7]^+$
77	$[C_6H_5]^+$ (phenyl fragment)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like **Methastyridone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-25 mg of the solid **Methastyridone** sample for 1H NMR, and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.[\[3\]](#)[\[4\]](#)
- Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the mixture.
- If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[\[4\]](#)[\[5\]](#)
- Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is set to the correct depth using a gauge.
- Introduce the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Acquire the ^1H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a greater number of scans will be required due to the lower natural abundance of the ^{13}C isotope.[3]

Infrared (IR) Spectroscopy

Thin Solid Film Method:

- Dissolve a small amount (a few milligrams) of solid **Methastyriridone** in a few drops of a volatile solvent like methylene chloride or acetone.[6]
- Place a single, clean, and dry salt plate (e.g., NaCl or KBr) on a clean surface.
- Using a pipette, apply a drop of the sample solution to the center of the salt plate.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[6]
- Place the salt plate into the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} .
- Obtain a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

KBr Pellet Method:

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
- Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI):

- Prepare a stock solution of **Methastyridone** by dissolving approximately 1 mg of the compound in 1 mL of an organic solvent such as methanol or acetonitrile.[7]
- From the stock solution, prepare a dilute sample (e.g., 10-100 µg/mL) by diluting with the same solvent.[7]
- If the solution contains any particulate matter, it must be filtered before analysis to prevent blockages.[7]
- Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and a soft septum.[7]

Data Acquisition (Electron Impact - EI):

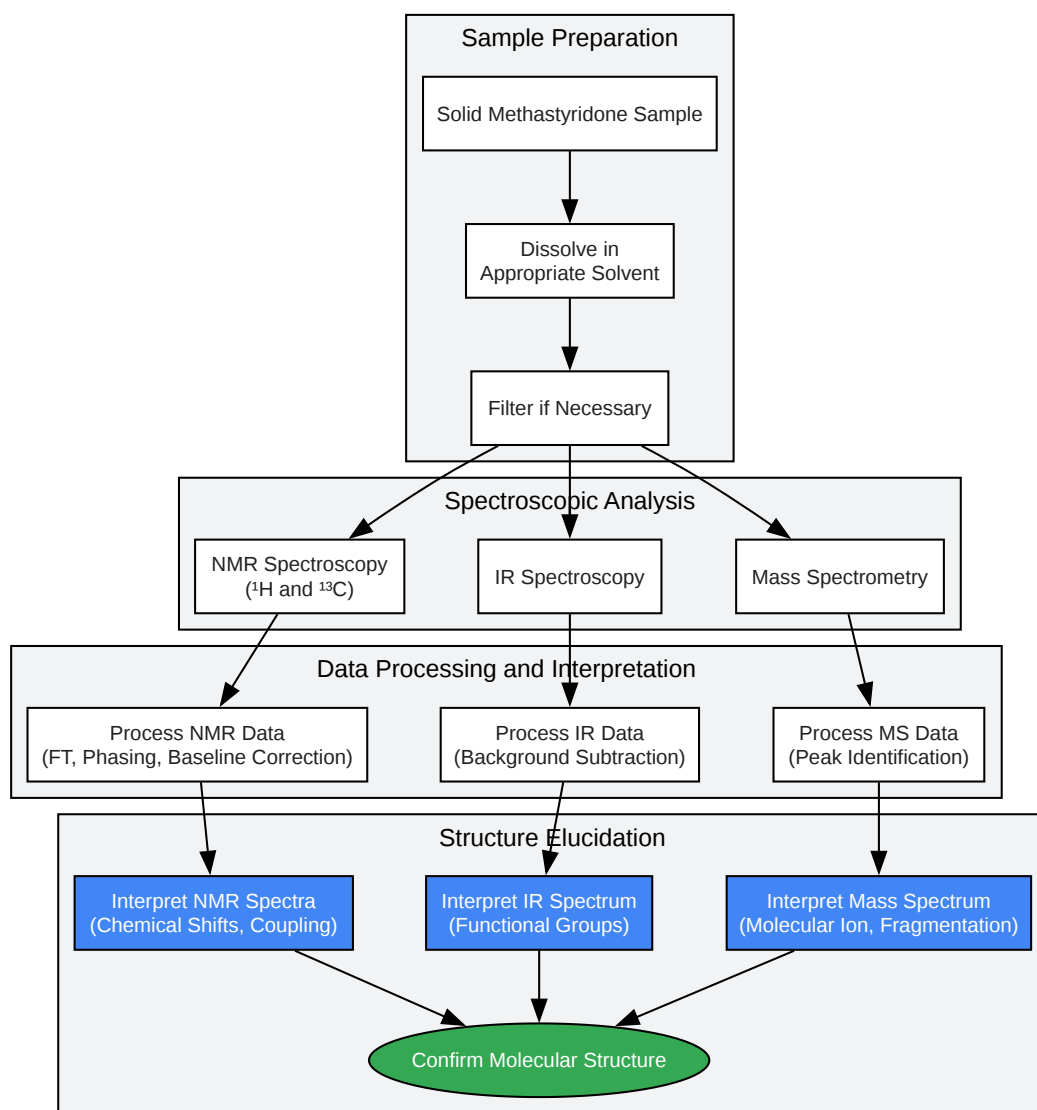
- Introduce a small amount of the solid or a solution of **Methastyridone** into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- In the ion source, the sample is vaporized and then bombarded with a high-energy electron beam.[8] This causes the molecule to lose an electron, forming a molecular ion, and often induces fragmentation.[8][9]
- The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[8][9]

- A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **Methastyridone**.

General Workflow for Spectroscopic Analysis of Methastyrindone



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Caption: Workflow for Spectroscopic Analysis.

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